molecular formula C19H22N6O3 B2908061 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-90-3

1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2908061
CAS No.: 941922-90-3
M. Wt: 382.424
InChI Key: IZJGOAMOQDFAGS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that features both urea and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the urea moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the tetrazole and urea functionalities.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and isocyanate functionality, used in different chemical reactions.

    1-Methoxy-4-(4-methoxyphenyl)vinylbenzene: Similar aromatic structure but different functional groups.

Uniqueness

1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of urea and tetrazole functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-16-7-3-14(4-8-16)11-12-20-19(26)21-13-18-22-23-24-25(18)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJGOAMOQDFAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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